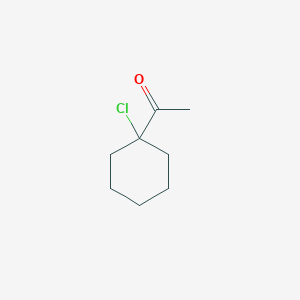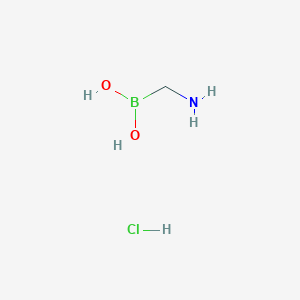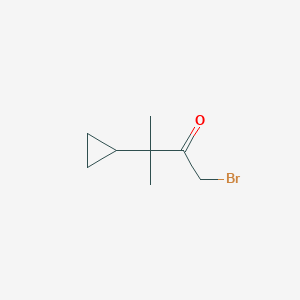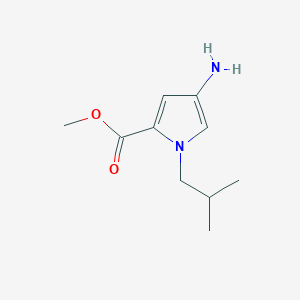
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C10H21NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a hydroxypropyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethoxy-2-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carbamates to amines.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of a new carbamate derivative with a different alkoxy group.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions. This cleavage releases the free amine, which can then interact with its molecular targets. The pathways involved in this process include hydrolysis and enzymatic degradation .
Comparación Con Compuestos Similares
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Comparison: tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate is unique due to the presence of the ethoxy group, which imparts different chemical reactivity compared to its analogs. For instance, tert-butyl N-(3-hydroxypropyl)carbamate lacks the ethoxy group, making it less reactive in substitution reactions. Similarly, tert-butyl N-(2,3-dihydroxypropyl)carbamate has an additional hydroxy group, which can participate in different chemical reactions, such as forming cyclic structures .
Propiedades
Fórmula molecular |
C10H21NO4 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Clave InChI |
QWMCVEGRLRGWJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

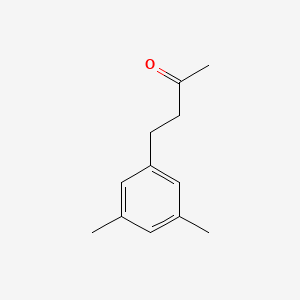
![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
